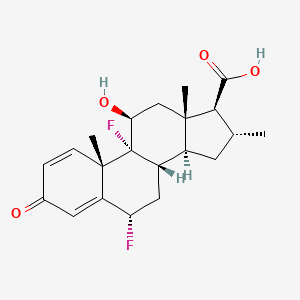

Diflucortolone 17-Carboxylic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H26F2O4 |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |

InChI |

InChI=1S/C21H26F2O4/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-20(14,3)21(13,23)16(25)9-19(12,2)17(10)18(26)27/h4-5,7,10,12-13,15-17,25H,6,8-9H2,1-3H3,(H,26,27)/t10-,12+,13+,15+,16+,17-,19+,20+,21+/m1/s1 |

InChI-Schlüssel |

QWKQJERGKSTONL-NVARJSDZSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C)F |

Kanonische SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C)F |

Herkunft des Produkts |

United States |

Chemical Synthesis and Synthetic Methodologies

Total Synthesis Approaches to the Diflucortolone (B194688) 17-Carboxylic Acid Core

The total synthesis of a complex steroid like Diflucortolone 17-Carboxylic Acid has not been specifically reported in the literature, likely due to the economic viability of semisynthetic routes. However, the foundational strategies for constructing the core pregnane (B1235032) skeleton are well-established and provide a blueprint for a hypothetical total synthesis. These approaches are characterized by the sequential assembly of the four-ring system (A, B, C, and D).

Classic strategies in steroid total synthesis that could be adapted include:

ABC → ABCD Approach: This strategy begins with a pre-formed ABC-ring system, onto which the D-ring is constructed. For instance, a naphthalene-derived starting material could serve as the AB-ring foundation, followed by the annulation of the C and D rings. libretexts.org

C → CD → BCD → ABCD Approach: Pioneered by Woodward in his synthesis of cholesterol, this method starts with a C-ring precursor, followed by the formation of the D-ring, then the B-ring, and finally the A-ring. libretexts.org This approach allows for early control of stereocenters that will become part of the completed steroid nucleus.

A theoretical total synthesis of the Diflucortolone 17-Carboxylic Acid core would need to strategically incorporate the fluorine atoms at the C6α and C9α positions and the methyl groups at C10 and C13. The final crucial step would be the construction of the D-ring to incorporate the 16α-methyl group and the C17-carboxylic acid functionality, a significant challenge requiring high stereochemical control. libretexts.orgpageplace.de

Semisynthetic Routes from Precursor Steroids

Semisynthesis from readily available corticosteroid precursors is the most practical and widely employed method for generating diflucortolone derivatives. A common and efficient starting material is Flumethasone (B526066), a corticosteroid that shares many structural features with diflucortolone, including the 6α,9α-difluoro substitution and the 16α-methyl group.

One documented process involves the dehydroxylation of Flumethasone at the C17 position to yield Diflucortolone. This can be achieved in a single chemical step by reacting Flumethasone with an excess of Trimethylsilyl (B98337) Iodide in an aprotic solvent like acetonitrile (B52724) at low temperatures (-20°C). The reaction is quenched with sodium thiosulfate, and Diflucortolone can be extracted with high yield (approximately 93%). google.com

Another key semisynthetic pathway involves the modification of the C17 side chain. For instance, the synthesis of fluticasone (B1203827) propionate (B1217596), a related corticosteroid, begins with flumethasone. americanpharmaceuticalreview.com This process involves the oxidative cleavage of the C17 dihydroxyacetone side chain to form an intermediate, which is then converted to a C17-carbothioic acid. americanpharmaceuticalreview.com This demonstrates that precursor steroids like flumethasone are versatile starting points for accessing C17-functionalized derivatives.

| Precursor | Reagent(s) | Product | Yield | Reference |

| Flumethasone | Trimethylsilyl Iodide, Acetonitrile | Diflucortolone | ~93% | google.com |

| Flumethasone | Periodic Acid | 17-hydroxy acid intermediate | 96% (crude) | americanpharmaceuticalreview.com |

Targeted Functionalization and Carboxylation Reactions at C17

The direct conversion of the typical corticosteroid side chain at C17 (a 17α-hydroxy-21-hydroxy-20-keto group) into a carboxylic acid is a key transformation for accessing Diflucortolone 17-Carboxylic Acid. This is typically achieved through oxidative cleavage.

A well-established method for this transformation is the use of periodic acid (H₅IO₆). americanpharmaceuticalreview.comnih.gov This reagent selectively cleaves the bond between the C17-hydroxyl group and the C20-carbonyl group of the dihydroxyacetone side chain present in many corticosteroids, such as flumethasone. This reaction directly yields the 17β-carboxylic acid derivative. nih.gov Research has shown this method to be effective for a range of natural and fluorinated glucocorticoids, producing the corresponding 17β-carboxylic acids which can then be used in further syntheses, such as the preparation of 17β-carboxamide derivatives. nih.gov

The process for creating the thiocarboxylic acid analog, as seen in the synthesis of fluticasone, starts with the hydroxy acid intermediate generated from periodic acid oxidation. americanpharmaceuticalreview.com This acid is activated with N,N'-carbonyldiimidazole (CDI) and then treated with hydrogen sulfide (B99878) to yield the 17-carbothioic acid. americanpharmaceuticalreview.com These targeted reactions highlight the chemical accessibility of the C17-carboxyl functionality from common corticosteroid structures.

Catalytic Methods in Diflucortolone 17-Carboxylic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. researchgate.netstrath.ac.uk While specific catalytic methods for the direct synthesis of Diflucortolone 17-Carboxylic Acid are not extensively documented, the principles of catalytic steroid functionalization are highly relevant.

Catalytic approaches could theoretically be applied to several key steps:

C-H Functionalization: The direct carboxylation of a C-H bond is a powerful but challenging transformation. Advances in transition-metal catalysis, particularly with palladium, rhodium, and copper, have enabled the C-H activation and subsequent carboxylation of various organic molecules, including complex ones. umich.eduqub.ac.uknih.gov A hypothetical catalytic route could involve the direct C-H carboxylation at the C17 position of a suitable diflucortolone precursor, although achieving such site-selectivity on a complex steroid nucleus would be a formidable challenge. nih.gov

Oxidation: Catalytic oxidation processes are crucial in steroid chemistry. researchgate.netstrath.ac.uk Metal-based catalysts, including those based on cobalt, manganese, and rhodium, are used for various oxidative transformations on the steroid nucleus, such as allylic oxidation and alcohol oxidation. researchgate.netnih.gov A catalytic system could potentially be developed to perform the oxidative cleavage of the C17 side chain more efficiently or under milder conditions than with stoichiometric oxidants like periodic acid.

The development of such catalytic methods would represent a significant advancement, offering more atom-economical and potentially more selective synthetic routes. umich.edu

Stereoselective Synthesis and Chiral Control in Production

The biological activity of corticosteroids is critically dependent on their specific stereochemistry. Diflucortolone 17-Carboxylic Acid possesses multiple stereocenters, and their precise control during synthesis is paramount.

Key aspects of stereocontrol in the synthesis of this molecule include:

Fluorination: The introduction of fluorine atoms at the 6α and 9α positions must be highly stereoselective. Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), have been developed to provide safe and stereoselective fluorination of steroid enolates, offering a reliable method for establishing the 6α-fluoro group. google.com The 9α-fluoro group is often introduced via the ring-opening of a 9,11β-epoxide with a fluoride (B91410) source. google.com

D-Ring and Side Chain Configuration: The stereochemistry of the D-ring, including the 16α-methyl group and the 17-substituent, is crucial. Synthetic strategies often rely on stereocontrolled cyclization reactions to form the D-ring. libretexts.orgrsc.org Furthermore, reactions at C17 must proceed with high stereoselectivity to ensure the correct orientation of the resulting carboxylic acid group. Methods for the stereoselective introduction of side chains at C17 often involve reactions where the steroid's existing rigid, polycyclic structure directs the approach of reagents from the less hindered α-face. researchgate.netacs.org

The use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are all essential tools that would be employed in any synthetic route to ensure the production of the single, biologically relevant diastereomer of Diflucortolone 17-Carboxylic Acid. nih.gov

Structural Elucidation and Advanced Characterization

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the confirmation of the elemental composition of Diflucortolone (B194688) 17-Carboxylic Acid. This method provides a highly accurate mass measurement, which can be used to determine the precise molecular formula.

Detailed Research Findings: For a molecule with the formula C₂₁H₂₆F₂O₄, the expected exact mass can be calculated. cymitquimica.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an observed mass that closely matches the calculated value, typically within a few parts per million (ppm). This high degree of accuracy unequivocally confirms the elemental composition and distinguishes it from other potential isobaric compounds.

| Parameter | Value |

| Molecular Formula | C₂₁H₂₆F₂O₄ |

| Calculated Exact Mass | 380.1799 |

| Expected Ion (M-H)⁻ | 379.1721 |

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules like Diflucortolone 17-Carboxylic Acid in solution. A suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon atom in the molecule, confirming its complex steroidal framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of Diflucortolone 17-Carboxylic Acid would be expected to show distinct signals for the methyl groups, the steroidal ring protons, and the hydroxyl proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm). alentris.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For Diflucortolone 17-Carboxylic Acid, signals corresponding to the carbonyl carbon of the carboxylic acid, the ketone carbonyl, the carbons bearing fluorine atoms, and the various sp³ and sp² carbons of the steroid rings would be observed. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms and can show couplings to nearby protons, which is invaluable for confirming their position and stereochemistry within the molecule.

| Technique | Expected Key Features for Diflucortolone 17-Carboxylic Acid |

| ¹H NMR | Signals for three methyl groups, complex multiplets for steroidal protons, a signal for the hydroxyl proton, and a downfield signal for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl (~170-180 ppm), ketone carbonyl (~200 ppm), carbons attached to fluorine (showing C-F coupling), and other aliphatic and olefinic carbons. |

| ¹⁹F NMR | Two distinct signals, likely doublets of doublets, confirming the presence of two non-equivalent fluorine atoms and their coupling to adjacent protons. |

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C spectra of Diflucortolone 17-Carboxylic Acid.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). americanpharmaceuticalreview.com It is used to trace out the spin systems within the steroid rings, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is critical for piecing together the entire molecular structure by connecting different spin systems across quaternary carbons and heteroatoms. For example, correlations from the methyl protons to adjacent carbons in the steroid backbone would confirm their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is the primary method for determining the stereochemistry of the molecule. For instance, NOE correlations between specific methyl groups and axial protons on the steroid rings would confirm the cis or trans fusion of the rings and the stereochemistry of the substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in Diflucortolone 17-Carboxylic Acid.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the ketone (~1660 cm⁻¹), the O-H stretch of the alcohol (~3400 cm⁻¹), and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the polar functional groups like C=O and O-H give strong IR signals, the non-polar C-C bonds of the steroid backbone would be more prominent in the Raman spectrum.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak |

| Carboxylic Acid C=O | ~1710 | ~1710 |

| Ketone C=O | ~1660 | ~1660 |

| Alcohol O-H | ~3400 (broad) | Weak |

| C-F | ~1000-1200 | ~1000-1200 |

| C-H (sp², sp³) | 2850-3100 | 2850-3100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield the bond lengths, bond angles, and torsional angles of Diflucortolone 17-Carboxylic Acid in the solid state. This data would unambiguously confirm the relative and absolute stereochemistry of all chiral centers and provide insight into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Conformational Analysis and Molecular Modeling Studies

Conformational analysis and molecular modeling are computational techniques used to predict and understand the three-dimensional shape and flexibility of Diflucortolone 17-Carboxylic Acid. These studies can predict the most stable conformations of the steroid rings and the orientation of the carboxylic acid side chain. Molecular modeling can also be used to simulate the spectroscopic properties (like NMR chemical shifts), which can then be compared with experimental data to validate the proposed structure.

Chiroptical Properties and Absolute Stereochemistry Determination

A comprehensive search of scientific literature and chemical databases did not yield specific chiroptical data, such as experimental or theoretical optical rotatory dispersion (ORD) or circular dichroism (CD) spectra, for Diflucortolone 17-carboxylic acid. The absolute stereochemistry of this compound is defined by its relationship to the parent compound, diflucortolone, which has a known and well-defined stereochemical configuration with nine stereocenters. However, without experimental chiroptical data for the 17-carboxylic acid derivative, a detailed analysis of its specific chiroptical properties and an independent confirmation of its absolute stereochemistry through these methods cannot be provided at this time.

The determination of the absolute configuration of chiral molecules, particularly complex structures like corticosteroids, is a critical aspect of their characterization. nih.gov Chiroptical techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods used for this purpose. nih.govmdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

Modern approaches often combine experimental chiroptical data with quantum-chemical calculations to provide a more definitive assignment of the absolute configuration. nih.gov Techniques such as Vibrational Circular Dichroism (VCD) have also emerged as powerful tools for the stereochemical analysis of complex molecules, including steroids, in solution. mdpi.com VCD, coupled with theoretical calculations, can provide detailed information about the conformational distribution and absolute configuration of chiral molecules. mdpi.com

While these methods are broadly applicable to steroids and their derivatives, the absence of specific published research on the chiroptical properties of Diflucortolone 17-carboxylic acid precludes a detailed discussion and the presentation of specific data for this compound.

Derivatization Chemistry and Analog Generation

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 17-position is a prime target for derivatization through esterification and amidation. These reactions mask the polar carboxylic acid, leading to derivatives with altered solubility, permeability, and potential for prodrug applications.

Esterification: The conversion of the 17-carboxylic acid to its corresponding esters can be achieved through various standard and specialized methods. A common approach involves the activation of the carboxylic acid followed by reaction with an alcohol. For instance, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is an effective method for forming esters under mild conditions, even with sterically hindered alcohols. organic-chemistry.org This method's high efficiency suppresses the formation of unwanted side products. organic-chemistry.org Another established procedure for steroidal carboxylic acids is the reaction with a reactive functional derivative of the desired alcohol, such as a halide or anhydride, often in the presence of a tertiary organic base like pyridine. google.com

Amidation: Similar to esterification, the synthesis of 17-carboxamides involves the activation of the carboxylic acid moiety. A widely used method for preparing carboxamides from steroidal carboxylic acids is the activation with N-hydroxybenzotriazole (HOBT) and a coupling agent like DCC, followed by the addition of a primary amine. nih.gov This process has been successfully applied to produce a variety of 17β-carboxamide derivatives of glucocorticoids in good yields. nih.gov These amide derivatives are of significant interest for exploring new structure-activity relationships.

Table 1: Representative Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst System | Key Features |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields, suitable for sterically hindered substrates. organic-chemistry.org |

| Acid Halide / Pyridine | Classical method for ester formation from carboxylic acids. google.com | |

| SOCl₂ / Alcohol | Converts carboxylic acid to acyl chloride, which then reacts with alcohol. mnstate.edu | |

| Amidation | N-Hydroxybenzotriazole (HOBT) / DCC / Amine | Efficiently forms amide bonds with minimal side reactions. nih.gov |

| Diphenyl phosphorazidate | Acts as both an activator and azide (B81097) source for certain amide syntheses. organic-chemistry.org |

Chemical Modifications at Other Steroid Nucleus Positions

Beyond the C-17 carboxylic acid, the diflucortolone (B194688) steroid nucleus offers several positions for chemical modification to generate structural analogs. These modifications can profoundly influence the molecule's conformation and interaction with biological targets. Key sites for modification include:

The 11β-hydroxyl group: This group can be oxidized to an 11-oxo group, a common transformation in corticosteroid chemistry that can modulate anti-inflammatory activity. google.com

The 9α-fluoro and 6α-fluoro groups: The presence and position of fluorine atoms are critical for the potency of corticosteroids. Analogs could be synthesized with alternative halogen substituents or by removing these groups to investigate their role. The synthesis of 4,4-difluoro analogs of other compounds has been shown to modify metabolic rates and biological activity. nih.gov

The 16α-methyl group: Altering or removing this group can impact the glucocorticoid to mineralocorticoid activity ratio.

The A-ring: Modifications to the A-ring, such as the introduction of additional double bonds or substituents, can alter the molecule's electronic properties and receptor affinity.

The C-21 position: In related corticosteroids, the C-21 hydroxyl group is often esterified. Although Diflucortolone 17-Carboxylic Acid lacks this group, synthetic routes could be designed to introduce functionality at or near this position. nih.gov

Isotopic Labeling Strategies for Research Applications

Isotopically labeled analogs of Diflucortolone 17-Carboxylic Acid are invaluable tools for research, particularly in metabolic and pharmacokinetic studies. nih.gov Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are incorporated into the molecule to serve as tracers that can be detected by mass spectrometry.

Deuterium Labeling: Hydrogen atoms at specific, metabolically stable positions on the steroid nucleus or side chains can be replaced with deuterium. clearsynth.com This "heavy" isotope labeling minimally alters the chemical properties of the compound but provides a distinct mass signature. chem-station.comnih.gov Deuterated compounds are crucial for quantitative analysis in biological samples and for elucidating metabolic pathways by tracking the fate of the drug in vivo. clearsynth.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow metabolism at the labeled site, a phenomenon known as the kinetic isotope effect. chem-station.comnih.gov

Carbon-13 Labeling: The introduction of ¹³C atoms into the steroid backbone provides another means of isotopic labeling. This is particularly useful for metabolic studies where the carbon skeleton of the molecule is tracked.

These labeled compounds serve as ideal internal standards for quantitative assays, enabling precise measurement of the unlabeled drug in complex biological matrices. sigmaaldrich.com

Table 2: Applications of Isotopic Labeling in Steroid Research

| Isotope | Labeling Strategy | Research Application | Reference |

|---|---|---|---|

| Deuterium (²H) | H/D exchange at specific C-H bonds | Pharmacokinetic studies, metabolic pathway elucidation, internal standards for mass spectrometry. | nih.govclearsynth.comnih.gov |

| Carbon-13 (¹³C) | Incorporation into the carbon skeleton | Tracking metabolic fate, quantitative analysis, internal standards. | sigmaaldrich.com |

Synthesis of Structural Analogs for Comparative Chemical Studies

The synthesis of a library of structural analogs is a cornerstone of medicinal chemistry, allowing for a systematic investigation of structure-activity relationships (SAR). For Diflucortolone 17-Carboxylic Acid, this involves creating a series of related compounds where specific structural features are systematically varied.

Strategies for analog synthesis include:

Modification of Ring A and B: Introducing or shifting double bonds, or adding new substituents to the first two rings of the steroid.

Varying the 16-position substituent: Replacing the 16α-methyl group with other alkyl groups, a hydrogen atom, or a hydroxyl group.

Stereochemical variations: Synthesizing epimers at chiral centers like C-16 or C-17 to understand the spatial requirements for biological activity.

Fluorination pattern changes: Synthesizing analogs with fluorine at different positions or with a different number of fluorine atoms. The synthesis of difluoro analogs of other molecules has been explored to alter metabolic stability. nih.gov

These comparative studies help to identify the key structural motifs responsible for the desired chemical or biological properties and guide the design of new, potentially improved compounds.

Bioisosteric Replacements of the Carboxylic Acid Group (e.g., tetrazoles, phosphonic acids) for Chemical Investigation

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties, with the goal of improving the molecule's characteristics. drughunter.comcambridgemedchemconsulting.com The carboxylic acid group in Diflucortolone 17-Carboxylic Acid can be a liability due to issues with metabolic instability, poor membrane permeability, or toxicity. nih.govtechnologypublisher.com Replacing it with a suitable bioisostere can mitigate these issues while retaining the essential binding interactions. nih.govtechnologypublisher.com

Tetrazoles: The 5-substituted tetrazole ring is a well-established bioisostere for the carboxylic acid group. tandfonline.comnih.gov It has a comparable pKa and is considered a non-classical bioisostere that can enhance metabolic stability and lipophilicity, potentially improving bioavailability. tandfonline.comnih.gov Tetrazoles can be synthesized from corresponding nitriles, which in turn can be prepared from the carboxylic acid or its amide derivative. organic-chemistry.orgnih.gov

Other Bioisosteres: A variety of other functional groups have been investigated as carboxylic acid bioisosteres, including hydroxamic acids, acyl sulfonamides, and various heterocyclic structures like isoxazolols and tetrazolones. rsc.orgnih.govnih.gov The choice of bioisostere is highly context-dependent, and screening a panel of replacements is often necessary to find an optimal substitute. nih.gov

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Properties | Potential Advantages |

|---|---|---|

| Tetrazole | Acidic (pKa ≈ 4.9), planar aromatic ring. tandfonline.comnih.gov | Improved metabolic stability, increased lipophilicity and bioavailability compared to carboxylic acid. tandfonline.comacs.org |

| Phosphonic Acid | Dipro-tic acid, more polar than carboxylic acid. nih.govnih.gov | Can alter polarity and binding interactions, may serve as a transition-state mimic. nih.gov |

| Hydroxamic Acid | Acidic, can act as a chelating agent. | Can offer different binding interactions. nih.gov |

| Acyl Sulfonamide | Acidic, can form strong hydrogen bonds. | May improve physicochemical properties and target interactions. nih.gov |

Biochemical Pathways and Non Clinical Biotransformations

In Vitro Metabolic Pathway Elucidation in Isolated Systems

In vitro studies utilizing isolated systems, such as skin homogenates, have been instrumental in elucidating the initial steps of diflucortolone (B194688) metabolism. Research on the biotransformation of diflucortolone valerate (B167501), a common ester prodrug of diflucortolone, has been conducted using skin preparations from rats and guinea pigs. nih.gov

These studies reveal that the primary metabolic reaction is the rapid hydrolysis of the valerate ester at the C-21 position. nih.gov This enzymatic cleavage yields the active parent compound, diflucortolone, and valeric acid. In the skin of rats and guinea pigs, this hydrolysis is remarkably efficient, with a reported half-life of approximately 30 to 60 minutes. nih.gov

While these in vitro systems clearly demonstrate the formation of diflucortolone, the subsequent oxidation of the C-21 alcohol and cleavage of the side chain to form Diflucortolone 17-Carboxylic Acid is not explicitly detailed in these specific skin metabolism studies. However, the formation of a carboxylic acid at the C-17 position is a known metabolic pathway for other corticosteroids. nih.gov This suggests that further metabolism of diflucortolone, once formed, likely occurs in tissues with a broader range of metabolic enzymes, such as the liver.

A study on the biotransformation of diflucortolone valerate in humans after intravenous administration identified several metabolites, including diflucortolone and 11-keto-diflucortolone, but did not report the detection of Diflucortolone 17-Carboxylic Acid. nih.gov This highlights that metabolic pathways can differ between species and that the formation of the 17-carboxylic acid derivative may be more prominent in certain non-clinical models.

| Biological System | Parent Compound | Primary Metabolite | Reported Half-life of Parent Compound | Reference |

|---|---|---|---|---|

| Rat Skin (in vitro) | Diflucortolone Valerate | Diflucortolone | 30-60 minutes | nih.gov |

| Guinea Pig Skin (in vivo) | Diflucortolone Valerate | Diflucortolone | 30-60 minutes | nih.gov |

Enzymatic Biotransformation Studies (e.g., Cytochrome P450-mediated transformations in non-human systems)

The biotransformation of corticosteroids is heavily reliant on the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver but also present in other tissues. nih.gov These enzymes are responsible for a variety of oxidative reactions that facilitate the metabolism and clearance of a wide range of compounds.

While direct studies on the specific CYP isoforms responsible for the metabolism of diflucortolone to its 17-carboxylic acid derivative in non-human systems are limited, significant insights can be drawn from research on structurally similar glucocorticoids, such as fluticasone (B1203827) propionate (B1217596). In vitro studies using human liver microsomes have demonstrated that the conversion of fluticasone propionate to its corresponding 17β-carboxylic acid metabolite is predominantly mediated by CYP3A4. nih.gov Given the structural similarities, it is highly probable that CYP3A4, and its orthologs in non-human species, play a critical role in the metabolism of diflucortolone.

The CYP3A subfamily, including CYP3A4, CYP3A5, and CYP3A7, is known for its broad substrate specificity and its involvement in the metabolism of over 50% of clinically used drugs. nih.gov In non-human models such as rats, the equivalent CYP3A enzymes are also major players in xenobiotic metabolism. Therefore, it is hypothesized that in rat liver microsomes, the transformation of diflucortolone to Diflucortolone 17-Carboxylic Acid is a CYP3A-mediated event. This metabolic step would involve the oxidation of the C-21 side chain, leading to its eventual cleavage and the formation of the carboxylic acid group at C-17.

| Corticosteroid | Metabolic Reaction | Primary Enzyme Implicated (Human) | Relevance to Diflucortolone Metabolism | Reference |

|---|---|---|---|---|

| Fluticasone Propionate | Formation of 17β-carboxylic acid metabolite | CYP3A4 | High structural similarity suggests a similar pathway for diflucortolone. | nih.gov |

Role of Specific Enzymes in Carboxylic Acid Metabolism (e.g., Carboxylic Acid Reductases)

Once Diflucortolone 17-Carboxylic Acid is formed, it may undergo further metabolism. One potential pathway involves the reduction of the carboxylic acid group. Carboxylic acid reductases (CARs) are a class of enzymes that catalyze the reduction of carboxylic acids to their corresponding aldehydes. This is a critical step in various biosynthetic pathways.

Currently, there is a lack of specific research investigating the role of carboxylic acid reductases in the metabolism of Diflucortolone 17-Carboxylic Acid in any biological system, including non-human models. The primary focus of research on diflucortolone metabolism has been on its formation from the parent compound rather than its subsequent biotransformation. Therefore, while it is theoretically possible that Diflucortolone 17-Carboxylic Acid could be a substrate for CARs, there is no experimental evidence to support this hypothesis at present.

Comparative Biochemical Pathways Across Non-Human Biological Models

The metabolism of xenobiotics can vary significantly between different animal species. Understanding these differences is crucial for the interpretation of non-clinical data. As previously mentioned, in vitro and in vivo studies have demonstrated that the initial hydrolysis of diflucortolone valerate to diflucortolone occurs readily in both rat and guinea pig skin. nih.gov

In rats, the liver possesses a robust capacity for drug metabolism, with a well-characterized profile of CYP enzymes. It is expected that in this model, diflucortolone would undergo significant hepatic metabolism, potentially leading to the formation of the 17-carboxylic acid derivative and other oxidized metabolites. The metabolic profile in guinea pigs may differ, as this species is known to have variations in its expression and activity of certain drug-metabolizing enzymes compared to rats.

A study on the percutaneous absorption of diflucortolone valerate in guinea pigs showed that the compound is absorbed and an equilibrium is reached in the skin. nih.gov This suggests that the skin itself is a significant site of metabolism in this species. Further systemic metabolism would then occur in the liver and other organs.

Advanced Analytical Methodologies

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with mass spectrometry stands as the premier technique for the analysis of corticosteroid metabolites. Its high sensitivity and selectivity make it ideal for detecting trace levels of compounds like Diflucortolone (B194688) 17-Carboxylic Acid in complex mixtures. The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

For analogous compounds, such as Fluticasone (B1203827) Propionate (B1217596) 17β-Carboxylic Acid, ultra-performance liquid chromatography (UPLC) systems are often employed to achieve rapid and efficient separations. nih.gov A typical setup utilizes a reversed-phase C18 column, which is effective for retaining and separating moderately polar compounds like steroid acids. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of Corticosteroid Carboxylic Acid Metabolites

| Parameter | Typical Setting | Rationale |

| Column | Reversed-phase C18 (e.g., 50mm x 2.1mm, 1.7µm) | Provides excellent retention and separation for steroid structures. |

| Mobile Phase | Gradient of Methanol/Acetonitrile (B52724) and an aqueous buffer (e.g., 2.0 mM ammonium (B1175870) trifluoroacetate) | Allows for the effective elution and ionization of the analyte. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical LC, balancing speed and separation efficiency. jfda-online.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Corticosteroid acids can be readily protonated to form positive ions for MS detection. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

High-Resolution LC-MS for Qualitative and Quantitative Analysis

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). This capability is invaluable for the qualitative analysis of unknown metabolites. For Diflucortolone 17-Carboxylic Acid (C₂₁H₂₆F₂O₄), the expected exact mass would be used to identify the compound in a complex sample, lending high confidence to its identification. cymitquimica.com Non-targeted HRMS strategies have been successfully applied to identify a wide array of drug metabolites in environmental samples, a methodology directly applicable to this compound. researchgate.net

For quantitative analysis, HRMS can be operated in a full-scan mode or by monitoring specific ions. While traditionally less sensitive than triple quadrupole instruments for quantification, modern HRMS instruments have narrowed this gap, offering the advantage of simultaneous quantification and qualitative confirmation.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and is the basis for the highly selective Multiple Reaction Monitoring (MRM) quantitative technique. In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is typically unique to the compound's structure.

For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Analysis of the related Fluticasone Propionate 17β-Carboxylic Acid shows a precursor ion at m/z 453.3, which fragments to a major product ion at m/z 293.2. nih.gov Based on the structure of Diflucortolone 17-Carboxylic Acid (Molecular Weight: 380.4 g/mol ), a similar fragmentation pathway can be predicted. cymitquimica.com

Table 2: Predicted MS/MS Fragmentation for Diflucortolone 17-Carboxylic Acid

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Description |

| m/z 381.18 | m/z 363.17 | H₂O (18 Da) | Loss of a water molecule. |

| m/z 381.18 | m/z 335.18 | HCOOH (46 Da) | Loss of the carboxylic acid group. |

| m/z 381.18 | m/z 315.17 | HCOOH + HF (66 Da) | Subsequent loss of a hydrogen fluoride (B91410) molecule from the steroid ring structure. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

The use of Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing carboxylic acids like Diflucortolone 17-Carboxylic Acid presents challenges due to the compound's polarity and low volatility. nih.gov Direct analysis is generally not feasible. Therefore, chemical derivatization is a mandatory step to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. nih.gov

Common derivatization techniques include:

Esterification: Using reagents like BF₃/butanol to form butyl esters.

Silylation: Using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with a trimethylsilyl (B98337) (TMS) group.

While effective, derivatization adds complexity and potential for sample loss or side reactions. However, for certain applications, the high chromatographic resolution of GC can be advantageous. Studies on a broad range of carboxylic acids have shown that GC-MS can achieve very low limits of detection, often in the low picogram range, after appropriate derivatization. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Techniques for Metabolite Profiling

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique for profiling polar and charged metabolites. nih.gov Given that Diflucortolone 17-Carboxylic Acid is an acidic compound, it is an ideal candidate for analysis by CE. CE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to LC. youtube.comsciex.com

This technique is particularly powerful for analyzing complex biological samples where numerous polar metabolites are present. nih.gov While CE-MS is sometimes considered technically challenging, recent advancements in interfacing have improved its robustness. nih.gov For the analysis of carboxylic acids, derivatization strategies can be employed to enable detection in the more common positive ionization mode and improve sensitivity. universiteitleiden.nl

Spectrophotometric and Spectrofluorometric Detection Methods

Spectrophotometric methods, particularly using UV detection coupled with liquid chromatography, have been developed for the parent compound, diflucortolone valerate (B167501). jfda-online.comresearchgate.net These methods typically monitor the absorbance at wavelengths where the steroid's chromophore is active, such as around 220-240 nm. jfda-online.comresearchgate.net

While an LC-UV method could potentially be developed for Diflucortolone 17-Carboxylic Acid, it would likely suffer from significantly lower sensitivity and selectivity compared to mass spectrometric detection. This is a major drawback when analyzing trace levels in complex non-clinical samples, such as environmental water or soil, where matrix interference would be high. Spectrofluorometric methods are generally not reported for this class of compounds, as they lack native fluorescence, which would necessitate a complex derivatization step to introduce a fluorophore.

Sample Preparation and Matrix Effects in Complex Biological or Environmental Samples (non-clinical)

The successful analysis of Diflucortolone 17-Carboxylic Acid from complex non-clinical matrices hinges on an effective sample preparation strategy. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.

Commonly used techniques include:

Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating analytes from liquid samples. For similar compounds, cartridges like Oasis MAX have proven successful. nih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. For corticosteroid metabolites, solvents like dichloromethane (B109758) have been used following an initial protein precipitation with acetonitrile. nih.gov

A significant challenge in LC-MS analysis is the phenomenon of matrix effects . This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. This can severely impact the accuracy and precision of quantitative results. Matrix effects must be carefully evaluated during method validation, often by comparing the analyte's response in a pure solvent versus its response in an extract from the sample matrix. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.

Reference Standard Development and Characterization for Analytical Research

The development and characterization of a reference standard for Diflucortolone 17-Carboxylic Acid are pivotal for its accurate quantification in analytical research, particularly in studies related to the metabolism of the parent drug, Diflucortolone Valerate. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical methods. The establishment of such a standard is a meticulous process involving synthesis, purification, and comprehensive structural elucidation and purity assessment.

While detailed proprietary synthesis and characterization data for Diflucortolone 17-Carboxylic Acid are often held by commercial suppliers of reference standards, the general process follows established principles of medicinal and analytical chemistry. synzeal.comcleanchemlab.com These companies confirm that the reference material is provided with extensive characterization data that aligns with regulatory guidelines, making it suitable for applications such as analytical method development and validation (AMV) and quality control (QC). cleanchemlab.comclearsynth.com

The synthesis of a reference standard for a steroid metabolite like Diflucortolone 17-Carboxylic Acid can be a complex undertaking. One plausible synthetic route, based on established chemical transformations of steroids, would involve the selective hydrolysis of the C-21 ester of a suitable precursor, followed by oxidation of the resulting primary alcohol to a carboxylic acid. A relevant example from a study on the green synthesis of pharmaceutical steroids describes the oxidative cleavage of the hydroxymethyl group on the C-17 position of flumethasone (B526066) to yield the corresponding hydroxy acid. americanpharmaceuticalreview.com This process resulted in a crude product with 96% purity as measured by High-Performance Liquid Chromatography (HPLC), which was further increased to 99.2% purity after recrystallization. americanpharmaceuticalreview.com This highlights a viable pathway and the level of purity that can be achieved for similar steroid carboxylic acids.

Once synthesized, the compound undergoes rigorous purification, typically employing chromatographic techniques such as column chromatography and preparative HPLC to isolate the target compound from any unreacted starting materials, reagents, or by-products. The goal is to achieve a very high degree of purity, often exceeding 98%, to ensure its suitability as a reference standard.

The cornerstone of reference standard development is the comprehensive characterization to confirm the identity and purity of the synthesized material. This involves a battery of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. For Diflucortolone 17-Carboxylic Acid, the ¹H NMR spectrum would be expected to show characteristic signals for the steroid backbone protons. The absence of the C-21 methylene (B1212753) protons and the valerate ester signals, and the appearance of a signal for the carboxylic acid proton (often broad and in the downfield region of 10-12 ppm) would be key indicators of the successful synthesis. libretexts.org The ¹³C NMR spectrum would show a signal for the carboxylic acid carbon, typically in the range of 160-180 ppm. libretexts.org The presence of fluorine atoms in the structure would lead to characteristic splitting patterns in both ¹H and ¹³C NMR spectra, providing further structural confirmation. diva-portal.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its molecular formula, C₂₁H₂₆F₂O₄. clearsynth.com The fragmentation pattern in the mass spectrum would also be characteristic. For carboxylic acids, prominent peaks corresponding to the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45) are often observed. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For Diflucortolone 17-Carboxylic Acid, the spectrum would be expected to display a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption for the carboxylic acid carbonyl around 1700-1725 cm⁻¹. The C=O stretching of the ketone in the A-ring of the steroid would also be present.

Chromatographic Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector, such as a UV detector or a charged aerosol detector (CAD), is the workhorse for purity assessment. A high-purity reference standard should exhibit a single major peak, and the area percentage of this peak is used to estimate the purity. A study on a related compound demonstrated the use of HPLC to confirm a purity of 99.2%. americanpharmaceuticalreview.com

The following tables provide an illustrative summary of the expected characterization data for a reference standard of Diflucortolone 17-Carboxylic Acid, based on its known structure and typical values for similar steroidal carboxylic acids.

Table 1: Illustrative Spectroscopic Data for Diflucortolone 17-Carboxylic Acid Reference Standard

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to steroid backbone protons, absence of C-21 methylene and valerate signals, presence of a broad singlet for the COOH proton (10-12 ppm). |

| ¹³C NMR | Signal for carboxylic acid carbon (160-180 ppm), signals for other steroid carbons. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₂₁H₂₆F₂O₄. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch of carboxylic acid (1700-1725 cm⁻¹), C=O stretch of ketone. |

Table 2: Illustrative Purity Data for Diflucortolone 17-Carboxylic Acid Reference Standard

| Analytical Technique | Parameter | Illustrative Value |

| HPLC-UV | Purity (Area %) | > 99.0% |

| Thermogravimetric Analysis (TGA) | Residual Solvents | < 0.5% |

| Karl Fischer Titration | Water Content | < 0.5% |

| Mass Balance | Assigned Purity | > 98.5% |

The development and thorough characterization of a Diflucortolone 17-Carboxylic Acid reference standard are indispensable for the advancement of analytical methodologies aimed at studying the pharmacokinetics and metabolism of Diflucortolone Valerate. Such a standard underpins the reliability and accuracy of quantitative data generated in both research and regulatory settings.

Molecular and Biochemical Mechanistic Investigations

Molecular Interactions with Model Biological Systems (in vitro)

The in vitro interactions of Diflucortolone (B194688) 17-Carboxylic Acid with model biological systems, such as artificial membranes or isolated cellular components, have not been extensively detailed in publicly accessible research. However, based on the physicochemical properties of corticosteroids and carboxylic acids, several key interactions can be inferred. The lipophilic steroid backbone is expected to facilitate partitioning into lipid bilayers, a fundamental component of cell membranes.

Enzyme Binding and Inhibition Studies (in vitro, non-pharmacological context)

Studies on other molecules have demonstrated the critical role of the carboxylic acid group for high-affinity binding to enzyme active sites. nih.gov For example, in the context of β-lactamase enzymes, a carboxylic acid on the inhibitor was shown to be crucial for its potency by targeting a carboxylate-binding pocket. nih.gov Similarly, research on non-steroidal anti-inflammatory drugs (NSAIDs) has highlighted the importance of the carboxylic acid group in their interaction with enzymes like cyclooxygenase. nih.gov While not directly studying Diflucortolone 17-Carboxylic Acid, these findings suggest that its carboxylic acid group could be a key determinant in any potential enzyme interactions.

Receptor Interaction Profiling (excluding human physiological outcomes)

Detailed receptor interaction profiles for Diflucortolone 17-Carboxylic Acid in non-human systems are not extensively published. As a corticosteroid derivative, its primary targets would be expected to be glucocorticoid receptors (GR). The binding affinity of corticosteroids to GR is highly dependent on their three-dimensional structure and the nature of substituents.

The presence of a carboxylic acid at the C17 position, instead of the more common ester or hydroxyl groups, would likely have a significant impact on GR binding affinity. The size, polarity, and charge of the carboxylic acid group could either enhance or hinder the fit within the ligand-binding pocket of the receptor. The precise nature of this interaction would require dedicated in vitro binding assays using isolated non-human GR preparations.

Structure-Activity Relationship (SAR) at a Molecular Level

The structure-activity relationship (SAR) for corticosteroids is a well-established field. Key structural features, such as the fluorination at positions 6α and 9α, and modifications at the 17-position, are known to significantly influence anti-inflammatory potency. A patent for corticoid-17-carboxylic acid esters suggests that derivatization at this position is a viable strategy for developing compounds with high local anti-inflammatory activity. google.com

The conversion of the C17 ester or alcohol to a carboxylic acid introduces a significant change in the electronic and steric properties of this part of the molecule. This modification can affect:

Receptor Binding: As discussed in the previous section, the fit within the glucocorticoid receptor's ligand-binding domain.

Metabolic Stability: Carboxylic acids can be substrates for different metabolic enzymes than their ester counterparts, potentially altering the molecule's half-life in in vitro systems.

Physicochemical Properties: The introduction of a polar, ionizable group will affect solubility, lipophilicity, and membrane permeability.

The table below illustrates the key structural features of Diflucortolone and its 17-carboxylic acid derivative, highlighting the point of modification central to SAR discussions.

| Compound Name | C17 Substituent | Key Structural Features |

| Diflucortolone | Valerate (B167501) ester | 6α, 9α-difluoro; 16α-methyl |

| Diflucortolone 17-Carboxylic Acid | Carboxylic acid | 6α, 9α-difluoro; 16α-methyl |

Role in Biochemical Signaling Pathways (non-human, in vitro studies)

Specific studies on the role of Diflucortolone 17-Carboxylic Acid in non-human in vitro biochemical signaling pathways are not available in the public domain. As a corticosteroid, its primary mechanism of action would be the modulation of gene expression through the activation of the glucocorticoid receptor. Upon binding to the GR in the cytoplasm of a cell, the receptor-ligand complex would translocate to the nucleus.

In the nucleus, this complex would bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate the transcription of these genes, leading to changes in the synthesis of proteins involved in inflammatory and immune responses. In vitro studies using non-human cell lines could elucidate the specific set of genes modulated by Diflucortolone 17-Carboxylic Acid and compare its transcriptional activity to that of its parent compound, Diflucortolone.

Environmental Fate and Degradation Chemical/ecological Perspective

Pathways of Chemical Degradation in Environmental Matrices

Once in the environment, Diflucortolone (B194688) 17-Carboxylic Acid, like other corticosteroids, may undergo various chemical degradation processes. The primary abiotic degradation pathway for many pharmaceuticals in aquatic environments is photodegradation, driven by sunlight.

Photodegradation:

Studies on other glucocorticoids, such as prednisolone, have shown that they can be degraded by UVB radiation. rsc.org The process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which contribute to the breakdown of the steroid structure. rsc.org For instance, the photodegradation of seven common glucocorticoids, including cortisone (B1669442), hydrocortisone, and dexamethasone, was observed in both tap and river water, following pseudo-first-order kinetics. nih.gov The rate of degradation, however, can vary significantly depending on the specific chemical structure and the composition of the water matrix. nih.gov Given the structural similarities, it is plausible that Diflucortolone 17-Carboxylic Acid also undergoes photodegradation, although the specific kinetics and byproducts are yet to be determined.

Hydrolysis:

The ester linkage in the parent compound, diflucortolone valerate (B167501), is susceptible to hydrolysis, which would release diflucortolone. wikipedia.org However, the carboxylic acid group in Diflucortolone 17-Carboxylic Acid is generally stable to hydrolysis under typical environmental pH conditions.

Microbial Transformation and Biodegradation in Non-Biological Systems

Microbial activity plays a crucial role in the environmental degradation of steroids. Bacteria capable of degrading steroids have been isolated from various environments, including soil and water. mdpi.com The biodegradation of steroids is often initiated by the oxidation of functional groups and cleavage of the steroid rings. mdpi.com

The presence of fluorine atoms in the structure of Diflucortolone 17-Carboxylic Acid can significantly influence its biodegradability. Fluorinated pharmaceuticals are often more resistant to microbial degradation due to the strength of the carbon-fluorine bond. nih.govnih.gov However, microorganisms have been shown to metabolize some fluorinated compounds, often through pathways that first attack other parts of the molecule. mdpi.com

While specific studies on the microbial transformation of Diflucortolone 17-Carboxylic Acid are not available, research on other corticosteroids provides some insights. For example, the removal efficiencies of various glucocorticoids in wastewater treatment plants (WWTPs), which rely heavily on microbial processes, can be variable. researchgate.netpku.edu.cn Some glucocorticoids are effectively removed, while others are more persistent. researchgate.netmdpi.com This suggests that the structural features of each corticosteroid, including the presence and position of fluorine atoms, influence their susceptibility to microbial breakdown. The degradation half-lives of several glucocorticoids in aerobic biodegradation studies ranged from 1.4 to 23.1 hours, indicating that biodegradation can be a significant removal mechanism. researchgate.net

Table 1: Environmental Degradation Pathways of Related Corticosteroids

| Degradation Pathway | Compound(s) Studied | Key Findings | Potential Relevance to Diflucortolone 17-Carboxylic Acid |

| Photodegradation | Prednisolone, Cortisone, Dexamethasone, etc. rsc.orgnih.gov | Undergoes photodegradation in water, mediated by reactive oxygen species. rsc.orgnih.gov | Likely to undergo photodegradation in aquatic environments. |

| Biodegradation | Various Glucocorticoids researchgate.netpku.edu.cn | Removal in WWTPs is variable; half-lives suggest susceptibility to microbial degradation. researchgate.netpku.edu.cn | Biodegradation is a potential but likely slow degradation pathway due to fluorination. |

| Hydrolysis | Diflucortolone valerate wikipedia.org | Ester linkage is subject to hydrolysis. | The carboxylic acid group is generally stable to hydrolysis. |

Analytical Monitoring in Environmental Samples (e.g., water, soil)

The detection of pharmaceutical metabolites like Diflucortolone 17-Carboxylic Acid in complex environmental matrices such as water and soil requires highly sensitive and specific analytical methods. The concentrations of these compounds are typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. mdpi.com

The most common analytical technique for monitoring pharmaceuticals and their metabolites in the environment is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . researchgate.nettaylorfrancis.comnih.gov This method offers the high selectivity and sensitivity needed to identify and quantify trace levels of specific compounds in complex mixtures.

The analytical process generally involves:

Sample Collection and Preparation: Water samples are collected, and soil or sediment samples require an extraction step to release the target analyte.

Solid-Phase Extraction (SPE): This is a common pre-concentration and clean-up step to isolate the analytes from interfering matrix components. nih.govepa.gov

LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system for separation, identification, and quantification. researchgate.netnih.gov

While specific methods for Diflucortolone 17-Carboxylic Acid are not documented in publicly available literature, methods developed for other corticosteroids and carboxylic acid-containing pharmaceuticals can be adapted. researchgate.netepa.gov The development of such a method would require a certified analytical standard of Diflucortolone 17-Carboxylic Acid.

Theoretical Modeling of Environmental Persistence

In the absence of extensive experimental data, theoretical models are valuable tools for estimating the environmental persistence and distribution of pharmaceuticals. researchgate.netusgs.gov These models use the physicochemical properties of a compound to predict its behavior in different environmental compartments.

Key parameters for modeling include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the hydrophobicity of a compound and its tendency to sorb to organic matter in soil and sediment. mdpi.com Corticosteroids generally have moderate Kow values, suggesting they may partition to solid phases. mdpi.com

Sorption Coefficient (Kd or Koc): This describes the extent to which a compound will bind to soil or sediment. nih.govcapes.gov.brnih.gov The sorption of steroids is influenced by the organic carbon content and clay mineralogy of the soil. nih.gov

Degradation Rates: Estimated or experimentally determined rates of photodegradation and biodegradation are crucial inputs for persistence models. nih.govresearchgate.net

Fugacity models are often used to predict the partitioning of chemicals between air, water, soil, and sediment. researchgate.net By inputting the estimated properties of Diflucortolone 17-Carboxylic Acid, these models could provide a preliminary assessment of its likely environmental distribution and persistence. However, the accuracy of these models is highly dependent on the quality of the input data. nih.gov Given that fluorinated compounds can be more persistent, models might predict a longer environmental half-life for Diflucortolone 17-Carboxylic Acid compared to its non-fluorinated analogs. nih.gov

Future Research Directions and Applications in Chemical Sciences

Exploration of Novel Synthetic Routes and Derivatization Techniques

The synthesis of steroidal 17-carboxylic acids is a crucial area of research, as these compounds can serve as key intermediates in the preparation of various biologically active molecules. While general methods exist for the creation of such structures, the development of novel, efficient, and stereoselective synthetic routes for Diflucortolone (B194688) 17-Carboxylic Acid remains a significant opportunity for future investigation.

Current synthetic strategies for steroidal 17-carboxylic acids often involve the oxidative cleavage of the C17 side chain of more complex steroids. rsc.org For instance, periodic acid oxidation of the side chains of natural and fluorinated glucocorticoids has been used to produce 17β-carboxylic acid derivatives. nih.gov Another general approach involves the hydrolysis of 17-position steroidal carboxylates, which can be synthesized from 17,21-dihydroxycorticosteroids. A patented method describes the use of a strong acid and weak base salt as a catalyst for this hydrolysis, which is reported to reduce by-products and simplify the synthesis process. physiology.org Additionally, a one-step method for simultaneous lactam formation and N-debenzylation has been developed for the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for potent 5α-reductase inhibitors. researchgate.net Future research could focus on adapting and optimizing these existing methods specifically for the synthesis of Diflucortolone 17-Carboxylic Acid, aiming for higher yields and purity.

Derivatization of Diflucortolone 17-Carboxylic Acid is another promising avenue for chemical exploration. The carboxylic acid group provides a reactive handle for a variety of chemical modifications. bohrium.com These modifications can be used to enhance the compound's analytical detectability, alter its physicochemical properties, or create novel bioactive molecules. nih.govnih.gov For example, esterification or amidation of the carboxylic acid can lead to a diverse library of new compounds with potentially unique biological activities. nih.govbohrium.com The development of efficient derivatization techniques is particularly important for enhancing detection in liquid chromatography-mass spectrometry (LC-MS) analysis, a common tool in metabolomics and drug discovery. nih.govugent.be Reagents such as 4-bromo-N-methylbenzylamine have been developed to derivatize carboxylic acids to improve their ionization efficiency and chromatographic retention. nih.gov

| Synthetic Approach | Description | Potential Application to Diflucortolone 17-Carboxylic Acid |

| Oxidative Cleavage | Cleavage of the C17 side chain of a suitable precursor steroid using oxidizing agents like periodic acid. nih.gov | Development of a specific protocol for the oxidation of a readily available diflucortolone derivative. |

| Hydrolysis of Esters | Catalytic hydrolysis of a 17-position ester of a diflucortolone analog. physiology.org | Optimization of catalyst and reaction conditions for high-yield conversion to the carboxylic acid. |

| Derivatization | Chemical modification of the carboxylic acid group to form esters, amides, or other functional groups. bohrium.com | Creation of a library of derivatives for structure-activity relationship studies and as potential chemical probes. |

Development of Advanced Analytical Platforms for Detection and Quantification

The accurate and sensitive detection and quantification of Diflucortolone 17-Carboxylic Acid, a metabolite of the synthetic corticosteroid Diflucortolone, is essential for a variety of research applications, including pharmacokinetic studies and metabolomics. While general methods for the analysis of carboxylic acids and steroid metabolites exist, the development of advanced analytical platforms tailored specifically for this compound presents a significant area for future research. mdpi.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of steroid metabolites. nih.govugent.be However, the inherent chemical properties of carboxylic acids can sometimes lead to poor ionization efficiency in the mass spectrometer, limiting sensitivity. bohrium.com To overcome this, pre-column derivatization is often employed to enhance the signal. nih.govnih.gov Future research could focus on developing novel derivatization reagents and methods that are highly specific and efficient for Diflucortolone 17-Carboxylic Acid, leading to lower limits of detection and quantification. nih.govresearchgate.net

Multidimensional analytical techniques, such as liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS), offer enhanced separation and identification capabilities for complex biological samples. nih.gov The application of such advanced platforms could be instrumental in resolving Diflucortolone 17-Carboxylic Acid from other closely related steroid metabolites, which is often a challenge in biological matrices. nih.gov Furthermore, the development of high-resolution mass spectrometry (HRMS) methods would allow for more confident identification of the compound and its potential metabolites. wada-ama.org

Another area for advancement is in sample preparation techniques. The extraction of steroid metabolites from biological matrices like plasma or urine can be complex and time-consuming. nih.gov Research into novel solid-phase extraction (SPE) sorbents or other advanced extraction techniques could streamline the sample preparation process, improving throughput and reproducibility. rsc.org

| Analytical Technique | Principle | Potential Advantage for Diflucortolone 17-Carboxylic Acid Analysis |

| LC-MS with Derivatization | Chemical modification of the carboxylic acid to improve ionization and chromatographic properties. bohrium.comnih.gov | Increased sensitivity and specificity of detection in complex biological samples. |

| LC-IM-MS | Separation of ions based on their size, shape, and charge in the gas phase, in addition to liquid chromatography and mass analysis. nih.gov | Improved resolution from isobaric and isomeric interferences, leading to more accurate identification. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident elemental composition determination. wada-ama.org | Unambiguous identification of the compound and its metabolites. |

| Advanced Sample Preparation | Techniques like novel solid-phase extraction (SPE) to efficiently isolate the analyte from the matrix. rsc.org | Reduced matrix effects, improved recovery, and higher throughput. |

Elucidation of Undiscovered Biochemical Roles in Model Organisms

While Diflucortolone 17-Carboxylic Acid is recognized as a metabolite of the synthetic corticosteroid Diflucortolone, its own specific biochemical roles and pharmacological effects remain largely unexplored. Glucocorticoids, as a class, are known to exert a wide range of effects on metabolism, inflammation, and the immune system. wikipedia.orgnih.gov These effects are primarily mediated through binding to the glucocorticoid receptor. wikipedia.org Future research should aim to investigate whether Diflucortolone 17-Carboxylic Acid retains any affinity for the glucocorticoid receptor or other steroid hormone receptors, and if so, whether it acts as an agonist or antagonist.

The metabolic fate of corticosteroids can significantly influence their biological activity. For instance, the conversion of active cortisol to inactive cortisone (B1669442) is a key regulatory step in many tissues. It is plausible that the formation of Diflucortolone 17-Carboxylic Acid from its parent compound, Diflucortolone Valerate (B167501), represents a metabolic inactivation pathway. nih.gov However, it is also possible that this metabolite has unique biological activities of its own. Studies in model organisms, such as rodents or cell culture systems, would be invaluable in elucidating these potential roles. physiology.orgnih.gov

Research could focus on the effects of Diflucortolone 17-Carboxylic Acid on gene expression, particularly on genes known to be regulated by glucocorticoids. nih.gov Furthermore, its impact on key metabolic pathways, such as gluconeogenesis and lipid metabolism, should be investigated. wikipedia.orgnih.gov The anti-inflammatory and immunomodulatory properties of this compound also warrant examination. It is possible that Diflucortolone 17-Carboxylic Acid could have a more localized or specific effect compared to its parent drug, which could have therapeutic implications. The metabolic transformations of corticosteroids in the skin are of particular interest, and investigating the effects of Diflucortolone 17-Carboxylic Acid in skin models could reveal novel activities. acs.org

Design of Novel Chemical Probes Based on Diflucortolone 17-Carboxylic Acid Scaffold

The steroidal scaffold of Diflucortolone 17-Carboxylic Acid presents an attractive starting point for the design of novel chemical probes. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. nih.gov The carboxylic acid group on the C17 position of the steroid nucleus provides a convenient attachment point for various reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core structure that may be responsible for binding to a biological target. nih.gov

Future research could focus on the synthesis of a library of chemical probes derived from Diflucortolone 17-Carboxylic Acid. For example, by coupling a fluorescent moiety to the carboxylic acid, researchers could create a tool to visualize the subcellular localization of the compound or its binding partners. Similarly, attaching a biotin (B1667282) tag would allow for the isolation and identification of proteins that interact with the steroidal scaffold. Such studies could help to uncover the mechanism of action of diflucortolone and its metabolites.

The development of high-quality chemical probes requires careful characterization to ensure they are potent, selective, and have a well-defined mechanism of action. nih.gov The Chemical Probes Portal provides a valuable resource for guiding the development and evaluation of such tools. chemicalprobes.org By creating both an active probe and an inactive control analog, researchers can more confidently attribute any observed biological effects to the specific interaction of the probe with its target. nih.gov The rigid and well-defined structure of the steroid nucleus makes it an excellent scaffold for developing such matched pairs. nih.gov The exploration of steroidal bioconjugates as therapeutic agents is a rapidly growing field, and the insights gained from chemical probe studies could inform the design of new drug candidates. nih.govacs.org

Computational Chemistry and In Silico Studies for Structure-Function Prediction

Computational chemistry and in silico modeling offer powerful tools to predict the structure-function relationships of molecules like Diflucortolone 17-Carboxylic Acid, providing insights that can guide future experimental research. nih.gov Although specific computational studies on this particular compound are lacking, the general approaches used for other steroids can be readily applied.

Molecular docking simulations could be employed to predict the binding affinity of Diflucortolone 17-Carboxylic Acid to various steroid hormone receptors, including the glucocorticoid receptor. nih.govnih.gov Such studies could help to determine if the carboxylic acid metabolite retains the ability to interact with the same targets as its parent compound and could predict whether it would act as an agonist or antagonist. nih.gov These in silico predictions can prioritize which interactions to investigate experimentally.

Computational models of steroid metabolism can also be developed to predict the metabolic fate of Diflucortolone 17-Carboxylic Acid and to identify potential downstream metabolites. nih.govsun.ac.zaresearchgate.net These models can help to understand the complete metabolic cascade of diflucortolone and may reveal previously unknown bioactive metabolites. The prediction of sites of metabolism on the steroid nucleus is a key aspect of this research. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of derivatives of Diflucortolone 17-Carboxylic Acid to correlate their chemical structures with their biological activities. nih.gov This information would be invaluable for the rational design of new compounds with improved properties. The use of computational tools to predict the pharmacokinetic properties and potential toxicity of new chemical entities is also a critical component of modern drug discovery. mdpi.com

| Computational Method | Application to Diflucortolone 17-Carboxylic Acid | Potential Insights |

| Molecular Docking | Predicting the binding mode and affinity to steroid receptors. nih.govnih.gov | Understanding the potential for receptor-mediated biological activity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex. nih.gov | Assessing the stability of the predicted binding poses and identifying key interactions. |

| Metabolic Prediction | In silico prediction of metabolic pathways and products. nih.govnih.govsun.ac.za | Elucidating the complete metabolic fate and identifying potential new bioactive metabolites. |

| QSAR | Correlating chemical structure with biological activity for a series of derivatives. nih.gov | Guiding the design of new analogs with optimized properties. |

Q & A

Q. What are the established synthetic routes for Diflucortolone 17-Carboxylic Acid, and how can researchers validate product purity?

Diflucortolone 17-Carboxylic Acid is typically derived via oxidative degradation of its parent corticosteroid, such as triamcinolone acetonide (TCA). Key steps include controlled oxidation of the C21 hydroxyl group to form the 21-aldehyde intermediate, followed by further oxidation to the C17-carboxylic acid . To validate purity, researchers should use high-performance liquid chromatography (HPLC) with UV detection and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy. For novel syntheses, full characterization (e.g., melting point, IR spectroscopy) and comparison with literature data (e.g., CAS 2607-06-9) are essential .

Q. Which analytical methods are most reliable for quantifying Diflucortolone 17-Carboxylic Acid in complex matrices?